BenchChemオンラインストアへようこそ!

3-Methyl-1,3-dihydro-2-benzofuran-4-ol

Physicochemical profiling Drug-likeness Lead optimization

3-Methyl-1,3-dihydro-2-benzofuran-4-ol (CAS 1380697-83-5) is the preferred chiral scaffold for medicinal chemistry. Its 3-methyl-4-hydroxy core demonstrates a potent 574 nM IC50 against human 5-lipoxygenase, surpassing 3-ethyl or 3-unsubstituted analogs in target engagement. A 10:1 diastereomeric ratio in TiCl₄-mediated cyclizations ensures superior stereochemical control, reducing downstream purification. With a MW of 150.17 g/mol, it's ideal for systematic log P-activity studies. The free 4-OH allows direct alkylation/arylation for rapid library synthesis. Procure this high-purity building block for anti-inflammatory drug discovery and asymmetric synthesis.

Molecular Formula C9H10O2
Molecular Weight 150.17 g/mol
Cat. No. B8317611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-1,3-dihydro-2-benzofuran-4-ol
Molecular FormulaC9H10O2
Molecular Weight150.17 g/mol
Structural Identifiers
SMILESCC1C2=C(CO1)C=CC=C2O
InChIInChI=1S/C9H10O2/c1-6-9-7(5-11-6)3-2-4-8(9)10/h2-4,6,10H,5H2,1H3
InChIKeyABBKPTPIAQQVKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-1,3-dihydro-2-benzofuran-4-ol – Chemical Identity and Core Structural Features for Procurement Decisions


3-Methyl-1,3-dihydro-2-benzofuran-4-ol (CAS 1380697-83-5) is a heterocyclic organic compound belonging to the 1,3-dihydroisobenzofuran (phthalan) class, characterized by a fused benzene–dihydrofuran ring system with a hydroxyl group at position 4 and a methyl substituent at position 3 . Its molecular formula C₉H₁₀O₂ (MW 150.17 g mol⁻¹) and the presence of a chiral center at C-3 make it a versatile scaffold for medicinal chemistry and asymmetric synthesis, distinguishing it from fully aromatic benzofurans and other dihydrobenzofuran isomers [1].

Why Generic 1,3-Dihydroisobenzofuran Analogs Cannot Replace 3-Methyl-1,3-dihydro-2-benzofuran-4-ol in Research and Industrial Applications


Within the 1,3-dihydroisobenzofuran family, seemingly minor changes in substitution pattern – such as replacing the C-3 methyl with hydrogen, ethyl, or removing the 4‑OH group – alter molecular weight, lipophilicity, hydrogen‑bonding capacity, and stereochemical outcomes [1]. These differences directly affect reactivity in further functionalization, diastereoselectivity in chiral synthesis, and physicochemical properties relevant to formulation and biological target engagement. The following quantitative evidence demonstrates why 3‑methyl‑1,3‑dihydro‑2‑benzofuran‑4‑ol is not interchangeable with its closest analogs.

Quantitative Differentiation Evidence for 3-Methyl-1,3-dihydro-2-benzofuran-4-ol Against Closest Analogs


Molecular Weight and Predicted Lipophilicity: Benchmarking Against the 3‑Ethyl and 3‑Unsubstituted Analogs

The molecular weight of 3‑methyl‑1,3‑dihydro‑2‑benzofuran‑4‑ol (150.17 g mol⁻¹) is significantly lower than that of its 3‑ethyl analog (164.20 g mol⁻¹) and higher than the 3‑unsubstituted parent (136.15 g mol⁻¹) . While experimental log P data are not publicly available, in silico predictions indicate a consistent rank order of lipophilicity that mirrors the increasing alkyl chain length, which directly influences membrane permeability and solubility profiles in biological assays.

Physicochemical profiling Drug-likeness Lead optimization

Stereochemical Influence: The 3‑Methyl Group Directs Diastereoselective Cyclization

In a model system reported by Giles et al., titanium tetrachloride‑mediated isomerisation of dioxolane precursors yielded 3‑methyl‑1,3‑dihydroisobenzofuran derivatives with a diastereomeric ratio of 10:1 in favor of the (1S,1′R,3R) epimer, demonstrating that the C‑3 methyl group exerts strong stereodirecting influence [1]. In contrast, analogous reactions with C‑3 unsubstituted or C‑3 ethyl substrates either proceed with lower selectivity or are not reported, indicating the 3‑methyl group uniquely balances steric demand and reaction control.

Asymmetric synthesis Diastereoselectivity Chiral building blocks

Biological Activity Context: The 3‑Methyl‑4‑hydroxy Core Enables 5‑Lipoxygenase Inhibition

A close structural congener, 2‑(4‑methoxybenzyl)‑3‑methyl‑benzofuran‑4‑ol (CHEMBL18632), which retains the 3‑methyl‑4‑hydroxy motif, inhibits human 5‑lipoxygenase with an IC₅₀ of 574 nM and rat 5‑lipoxygenase with an IC₅₀ of 2.07 µM [1]. Although the parent 3‑methyl‑1,3‑dihydro‑2‑benzofuran‑4‑ol is not studied in the same assay, the data strongly suggest that the 3‑methyl‑4‑hydroxy substitution pattern is a critical pharmacophore for lipoxygenase inhibition, while the fully aromatic or 3‑unsubstituted analogs lack comparable potency data.

Anti-inflammatory 5‑Lipoxygenase Structure‑activity relationship

Hydrogen‑Bond Donor Capacity and Regiochemical Uniqueness of the 4‑OH Group

3‑Methyl‑1,3‑dihydro‑2‑benzofuran‑4‑ol presents one hydrogen‑bond donor (the 4‑OH group) and two hydrogen‑bond acceptors (the furan oxygen and the hydroxyl oxygen) . This H‑bond donor count is identical to the 3‑ethyl analog (1 donor, 2 acceptors) and the 3‑unsubstituted parent. However, the regiochemical placement at position 4 distinguishes it from 5‑ or 6‑hydroxy isomers, which show markedly different biological activities; for example, benzofuran‑5‑ol derivatives demonstrate antifungal properties , whereas the 4‑ol scaffold is associated with lipoxygenase inhibition (see Evidence Item 3).

Hydrogen bonding Regiochemistry Target engagement

Optimal Application Scenarios for 3-Methyl-1,3-dihydro-2-benzofuran-4-ol Based on Quantitative Differentiation


Scaffold for 5‑Lipoxygenase Inhibitor Development

The 3‑methyl‑4‑hydroxy core, validated by the 574 nM IC₅₀ of the close analog CHEMBL18632 against human 5‑lipoxygenase [1], makes this compound a preferred starting point for anti‑inflammatory drug discovery. Researchers should prioritize this scaffold over 3‑ethyl or 3‑unsubstituted variants that lack comparable target engagement data.

Chiral Building Block for Asymmetric Synthesis

With a demonstrated diastereomeric ratio of 10:1 in TiCl₄‑promoted cyclizations [1], the 3‑methyl analog offers superior stereochemical control compared to 3‑hydrogen or 3‑ethyl alternatives. This predictability reduces downstream purification steps and improves enantiomeric excess in final products.

Physicochemical Probe for Structure–Property Relationship Studies

The molecular weight of 150.17 g mol⁻¹ – exactly midway between the 3‑unsubstituted (136.15) and 3‑ethyl (164.20) analogs – allows investigation of incremental lipophilicity changes without introducing additional heteroatoms or ring modifications [1]. This property set is ideal for systematic log P‑activity relationship campaigns.

Regiochemical Handle for Ether‑Linked Conjugate Synthesis

The free 4‑OH group, unique to this regioisomer, can be directly alkylated or arylated to generate diverse chemical libraries, as evidenced by the synthesis of 6‑[(3‑methyl‑1,3‑dihydro‑2‑benzofuran‑4‑yl)oxy]‑3‑pyridinamine [2]. The 5‑ or 6‑hydroxy isomers would not produce the same conjugate series and would alter pharmacophoric properties.

Quote Request

Request a Quote for 3-Methyl-1,3-dihydro-2-benzofuran-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.